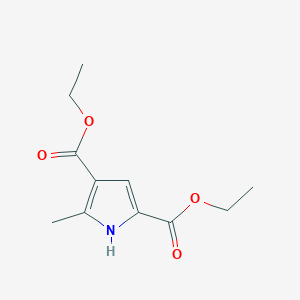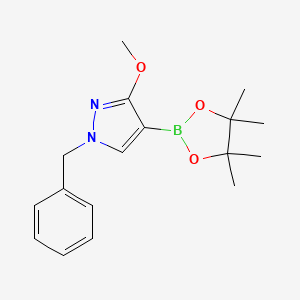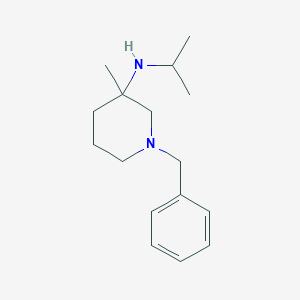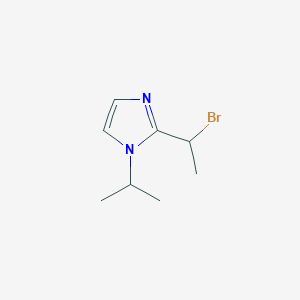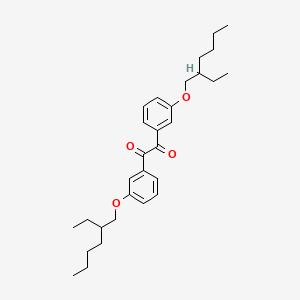
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione is an organic compound with the molecular formula C30H42O4 and a molecular weight of 466.65 g/mol . This compound is known for its high thermal stability and solubility, making it a valuable intermediate in organic synthesis[2][1].
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione typically involves the reaction of phenol with bromoacetyl bromide under basic conditions to form 1,2-bis(3-bromophenyl)ethane-1,2-dione. This intermediate then undergoes Ullmann condensation with 2-ethylhexanol to yield the desired product[2][1].
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity[2][1].
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid[][1].
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Halogenated or nitrated aromatic compounds[][1]
Wissenschaftliche Forschungsanwendungen
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials and polymers[2][1].
Wirkmechanismus
The mechanism of action of 1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione: Similar structure but with octyloxy groups instead of 2-ethylhexyloxy groups[][1].
1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Contains trifluoromethyl groups, leading to different chemical properties.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Features methoxy groups, affecting its reactivity and applications.
Uniqueness
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione is unique due to its specific substituents, which confer distinct solubility, stability, and reactivity properties. These characteristics make it particularly valuable in specialized applications where other similar compounds may not perform as effectively[2][1].
[2][1]: ChemBK : X-MOL : ChemicalBook : ChemBK : CNReagent
Eigenschaften
Molekularformel |
C30H42O4 |
|---|---|
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
1,2-bis[3-(2-ethylhexoxy)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C30H42O4/c1-5-9-13-23(7-3)21-33-27-17-11-15-25(19-27)29(31)30(32)26-16-12-18-28(20-26)34-22-24(8-4)14-10-6-2/h11-12,15-20,23-24H,5-10,13-14,21-22H2,1-4H3 |
InChI-Schlüssel |
UOUHIDKSNWEWPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)


